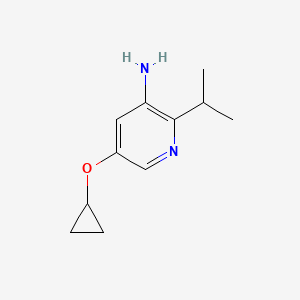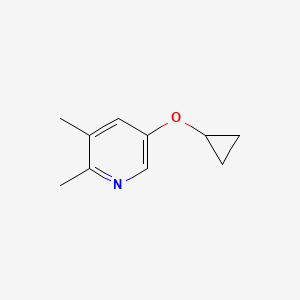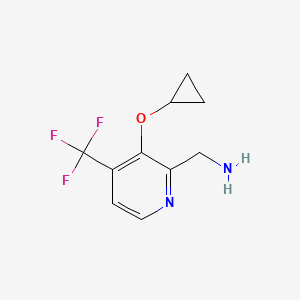
(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further substituted with a cyclopropoxy group and a methanamine group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of (3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxy-4-(trifluoromethyl)pyridine with methanamine under specific reaction conditions. The reaction typically requires the use of a suitable solvent and may involve heating to facilitate the formation of the desired product .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis or batch processing, to meet the demand for large quantities. These methods often optimize reaction conditions, such as temperature, pressure, and catalyst use, to maximize yield and efficiency.
Analyse Chemischer Reaktionen
(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards target proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanamine can be compared with other similar compounds, such as:
2,3-dichloro-5-(trifluoromethyl)pyridine: This compound is used in the production of crop-protection products and shares the trifluoromethyl-pyridine structure.
(3-Fluoro-4-(trifluoromethyl)pyridin-2-yl)methanol: Another compound with a trifluoromethyl-pyridine core, used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other trifluoromethyl-pyridine derivatives.
Eigenschaften
Molekularformel |
C10H11F3N2O |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
[3-cyclopropyloxy-4-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)7-3-4-15-8(5-14)9(7)16-6-1-2-6/h3-4,6H,1-2,5,14H2 |
InChI-Schlüssel |
HSJIBIPNLHLQLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CN=C2CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


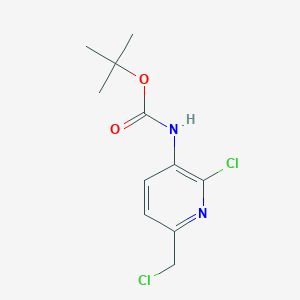

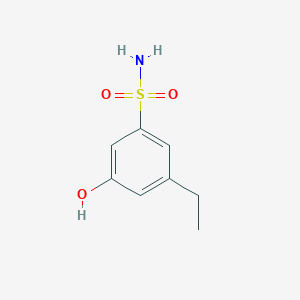
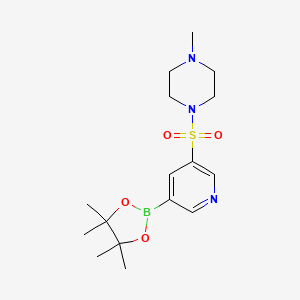
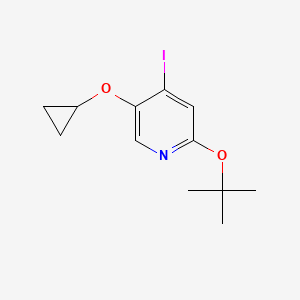
![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)


